molecular formula C26H26N2O3 B2542741 N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-ethoxy-1-naphthamide CAS No. 851096-23-6

N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-ethoxy-1-naphthamide

Cat. No. B2542741
CAS RN: 851096-23-6
M. Wt: 414.505
InChI Key: PQBQQOWUXNXBNL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of novel quinoline derivatives has been explored in the context of developing new chemotherapeutic agents. In one study, two series of N-2,3-bis(6-substituted-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)naphthalene-1,4-diones and substituted N-(methyl/ethyl)bisquinolinone triethyl-ammonium salts were synthesized. The process involved the reaction of 4-hydroxy-2(1H)-quinolinones with 1,4-naphthoquinone in a mixture of ethanol and dimethylformamide, using triethylamine. The presence of free NH-quinolone typically resulted in a single compound of the first series, while N-methyl/ethyl-quinolones favored the formation of the second series. The structures of the new compounds were confirmed using various spectroscopic techniques and X-ray crystallography .

Molecular Structure Analysis

The molecular structure of the synthesized compounds was characterized by IR, NMR (including 2D-NMR), mass spectra, elemental analysis, and X-ray crystallography. In particular, the crystal structure of a related compound, N-((6-bromine-2-methoxylquinoline-3-yl)benzyl)-3-morpholine-N-(naphthalene-1-yl)propionamide, was determined to be of the triclinic system with specific space group parameters. The dihedral angles between the naphthyl and substituted quinolyl groups, as well as between the phenyl and substituted quinolyl groups, were measured, contributing to the understanding of the compound's three-dimensional conformation .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds were found to be influenced by the substituents on the quinolone moieties. The presence of free NH groups on the quinolone led to a specific reaction pathway, while N-methyl or N-ethyl substitutions directed the synthesis towards different compounds. The reaction conditions, including the choice of solvents and the use of triethylamine, were crucial for the successful synthesis of the desired products .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds were inferred from their structural analysis and biological activity studies. The compounds exhibited varying degrees of cytotoxicity against a panel of tumor cell lines, with some showing broad-spectrum anti-tumor activity. The antibacterial activity of a related compound was also noted, with good efficacy demonstrated. The stability of the molecules was enhanced by π-π stacking among adjacent naphthalene rings and hydrogen bonding, which also contributed to the formation of a three-dimensional structure in the crystal lattice .

Scientific Research Applications

Structural Modifications and Synthesis

The scientific interest in quinoline and naphthoquinone derivatives stems from their significant antineoplastic activities. Research by Zee-Cheng et al. (1979) on anthraquinones revealed that the presence of certain aminoalkylamino side chains enhances antineoplastic activity. However, the effectiveness of these compounds is highly dependent on the specific structural configuration, indicating the critical role of side chains in determining biological activity (Zee-Cheng, Podrebarac, Menon, & Cheng, 1979).

Aly et al. (2018) synthesized novel series of N-2,3-bis(6-substituted-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)naphthalene-1,4-diones, targeting extracellular signal-regulated kinases (ERK1/2) for antineoplastic activity. These compounds displayed modest to strong cytotoxic activities against various cancer cell lines, underscoring the potential of such derivatives in cancer therapy (Aly, El-Sheref, Bakheet, Mourad, Brown, Bräse, Nieger, & Ibrahim, 2018).

Biological Activities and Potential Applications

The exploration of naphthalimide derivatives for biomedical applications has been extensive. For instance, UNBS5162, a novel naphthalimide, demonstrated significant in vitro cytotoxic activity against a range of human cancer cell lines without marked hematotoxicity. Its mechanism of action, distinct from DNA intercalating agents, includes impairing cell cycle progression and inducing autophagy, showcasing its potential as a chemotherapeutic agent (Mahieu, Mijatovic, Dumont, Quaquebeke, Lefranc, Nilsson, Vynckt, Darro, & Kiss, 2007).

Antimicrobial Activities

Nagaraja et al. (2007) investigated the antimicrobial activities of naphtho(2,1-b)furan derivatives, highlighting the potential of these compounds in addressing microbial resistance. The synthesis of these derivatives and their subsequent evaluation against various bacterial and fungal strains demonstrate the utility of such chemical frameworks in developing new antimicrobial agents (Nagaraja, Prakash, Kumaraswamy, Vaidya, & Mahadevan, 2007).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'N-(2-(6,7-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-ethoxy-1-naphthamide' involves the reaction of 2-ethoxy-1-naphthoic acid with 2-aminoethyl-6,7-dimethyl-2-oxo-1,2-dihydroquinoline-3-carboxylate in the presence of a coupling agent such as EDCI or DCC. The resulting intermediate is then treated with acetic anhydride to form the final product.", "Starting Materials": [ "2-ethoxy-1-naphthoic acid", "2-aminoethyl-6,7-dimethyl-2-oxo-1,2-dihydroquinoline-3-carboxylate", "coupling agent (e.g. EDCI or DCC)", "acetic anhydride" ], "Reaction": [ "Step 1: Dissolve 2-ethoxy-1-naphthoic acid (1.0 equiv) and the coupling agent (1.1 equiv) in dry DMF under nitrogen atmosphere and stir for 10 minutes at room temperature.", "Step 2: Add 2-aminoethyl-6,7-dimethyl-2-oxo-1,2-dihydroquinoline-3-carboxylate (1.1 equiv) to the reaction mixture and stir for 24 hours at room temperature.", "Step 3: Quench the reaction by adding water and extract the product with ethyl acetate.", "Step 4: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude intermediate.", "Step 5: Dissolve the crude intermediate in acetic anhydride (10 mL per gram of crude intermediate) and stir for 2 hours at room temperature.", "Step 6: Quench the reaction by adding water and extract the product with ethyl acetate.", "Step 7: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the final product." ] }

CAS RN

851096-23-6

Molecular Formula

C26H26N2O3

Molecular Weight

414.505

IUPAC Name

N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-ethoxynaphthalene-1-carboxamide

InChI

InChI=1S/C26H26N2O3/c1-4-31-23-10-9-18-7-5-6-8-21(18)24(23)26(30)27-12-11-19-15-20-13-16(2)17(3)14-22(20)28-25(19)29/h5-10,13-15H,4,11-12H2,1-3H3,(H,27,30)(H,28,29)

InChI Key

PQBQQOWUXNXBNL-UHFFFAOYSA-N

SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCCC3=CC4=C(C=C(C(=C4)C)C)NC3=O

solubility

not available

Origin of Product

United States

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